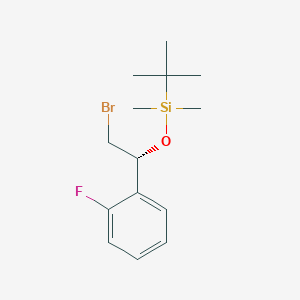
((R)-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(®-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane: is a chemical compound that features a bromine atom, a fluorophenyl group, and a tert-butyl dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (®-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane typically involves the reaction of ®-2-bromo-1-(2-fluorophenyl)ethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in (®-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in solvents like acetone or water.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of ®-2-(2-fluorophenyl)ethoxy derivatives.
Oxidation: Formation of oxidized products such as ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach fluorophenyl groups to biomolecules, aiding in the study of biological processes.
Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which (®-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane exerts its effects depends on the specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleophiles, leading to the formation of new chemical bonds or the modification of existing ones. The presence of the fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the tert-butyl dimethylsilane moiety can provide steric protection and stability.
Comparison with Similar Compounds
- (®-2-bromo-1-(2-chlorophenyl)ethoxy)(tert-butyl)dimethylsilane
- (®-2-bromo-1-(2-methylphenyl)ethoxy)(tert-butyl)dimethylsilane
- (®-2-bromo-1-(2-nitrophenyl)ethoxy)(tert-butyl)dimethylsilane
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituent on the phenyl ring (fluoro, chloro, methyl, nitro). These substituents can significantly influence the compound’s reactivity, stability, and binding affinity.
- Reactivity: The presence of different substituents can alter the compound’s reactivity in various chemical reactions. For example, the nitro group is an electron-withdrawing group, which can make the compound more susceptible to nucleophilic attack.
- Applications: The unique properties of (®-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane, such as its enhanced binding affinity due to the fluorine atom, make it particularly valuable in applications where high specificity and stability are required.
Properties
Molecular Formula |
C14H22BrFOSi |
|---|---|
Molecular Weight |
333.31 g/mol |
IUPAC Name |
[(1R)-2-bromo-1-(2-fluorophenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrFOSi/c1-14(2,3)18(4,5)17-13(10-15)11-8-6-7-9-12(11)16/h6-9,13H,10H2,1-5H3/t13-/m0/s1 |
InChI Key |
VJGZTELZYNZYRS-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CBr)C1=CC=CC=C1F |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


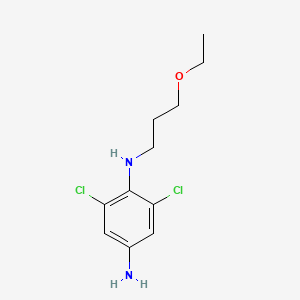
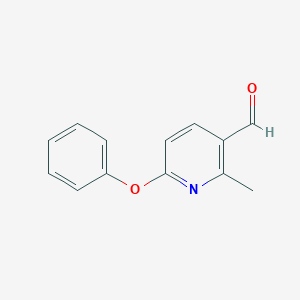
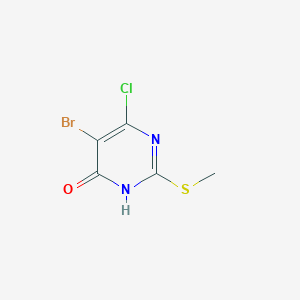



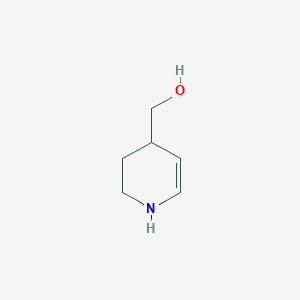
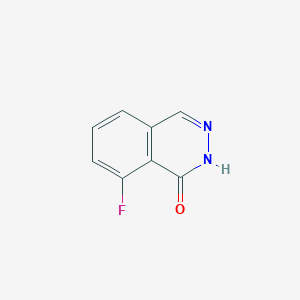
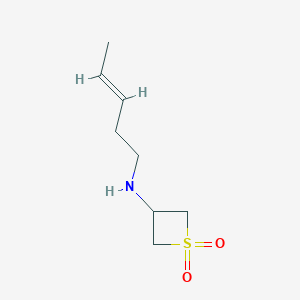
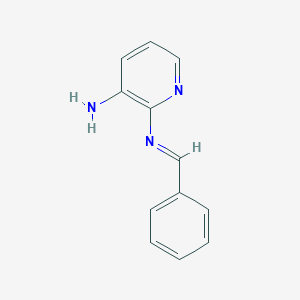
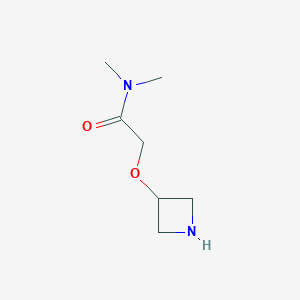

![t-Butyl 3-[1-(methoxycarbonyl)propyl]azetidine-1-carboxylate](/img/structure/B13003366.png)

